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Attribute Description

Drug Name Naquotinib (also known as ASP8273)

Developer Astellas Pharma

Drug Class Third-generation, irreversible EGFR Tyrosine Kinase Inhibitor (TKI)

Primary Target

Key Trial

Development
Status

EGFR-sensitizing mutations (e.g., L858R, 19-del) and the T790M resistance
mutation [1]

SOLAR Trial (Phase II)

Discontinued in May 2017. The SOLAR trial was stopped due to "general efficacy
and high incidence of adverse reactions" [1].

Futility Analysis in Clinical Trials: A Conceptual

Framework

Since specific futility data from the naquotinib SOLAR trial is not available in the public search results, the

following guide is based on standard clinical trial methodology. Futility analysis determines if a trial is
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unlikely to demonstrate a treatment benefit if continued, allowing for early termination to conserve resources

[2] [3].

Futility Stopping Rules & Decision Matrix

The table below summarizes common statistical rules for futility analysis in a two-stage trial design. Zt

represents the test statistic at the interim analysis, t is the information fraction, and 8 is the hypothesized

treatment effect [3].

Decision Rule for

Rule Name Core Principle . Primary Control
Futility

Rule 1: Probability of a Stop if Conditional Probability of stopping

Conditional significant final result Power < pre-set cutoff under the Null

Power [2] [3]
Rule 2: Test Ho

[3]

Rule 3: Test the
Alternative [3]

given current data.

Directly evaluates
current evidence against
the null.

Evaluates if the
alternative hypothesis is
no longer plausible.

(e.g., 10-20%).

Stop if test statistic Zt <
cutoff c(y).

Stop if futility statistic
ZtF < cutoff cF(E).

FAQs & Troubleshooting for Futility Analysis

Hypothesis (Ho)

Probability of stopping
under the Null
Hypothesis (Ho)

Probability of stopping
under the Alternative
Hypothesis (Ha)

Q1: Our basket trial has uneven enrollment across tumor indications. How can we make a timely

futility decision?

¢ Challenge: Slow-enrolling indications delay futility analysis for the entire trial [4].
¢ Recommended Solution: Implement an optimal two-stage design with an aggregated (pooled)

futility analysis [4].
¢ Protocol: Pre-specify a total sample size across all indications for the interim analysis. When that

total is reached, pool all available data for a single futility assessment. This allows for an earlier
decision. The final analysis can then use a method like "pruning and pooling” to control for global

error rates [4].
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Q2: What is the optimal timing for a futility analysis?

¢ Guideline: There is no universal rule, but optimality is often defined in terms of the information
fraction (t) and the probability of stopping for futility under the alternative hypothesis () [3].

¢ Recommendation: For a two-stage trial, designs that minimize the expected sample size under the
null hypothesis are often considered optimal. The timing and cutoff should be chosen to achieve a
desired probability (e.g., a low & like 0.10-0.20) of incorrectly stopping a truly effective treatment [3].

Q3: How should we handle a futility analysis when the outcome's variability was underestimated

during trial planning?

¢ Challenge: Lower-than-expected event rates or higher variability can lead to "operational futility,"
where the trial lacks the power to answer its central question, regardless of the treatment effect [2].

¢ Recommended Solution: Calculate the revised unconditional power. Re-perform the original
power calculation using updated estimates of nuisance parameters (like variance or control event
rate) from the interim data. If the revised power is unacceptably low, stopping for futility may be
justified [2].

Experimental Insights into Naquotinib Resistance

Pre-clinical studies established cell lines to investigate resistance mechanisms to naquotinib and other third-

generation EGFR TKIs [5]. The workflow below summarizes the key experimental process.
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NRAS Amplification
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The experimental workflow for investigating resistance involved establishing resistant cell lines from various
parental NSCLC lines (including those naive to EGFR-TKIs or pre-exposed to first/second-generation TKIs)
through continuous exposure to maquetinib or osimertinib, followed by comprehensive analysis of the

resulting resistant clones [5].
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Further analysis of the resistant cell lines revealed specific molecular changes. The diagram below illustrates

the key identified resistance mechanism and a proposed strategy to overcome it.

NRAS Gene
Amplification

. . . Resistance to
Inhibits MEK Activation ERK Signaling

Proposed Strategy:
Naquotinib + MEK Inhibitor

Click to download full resolution via product page

The primary resistance mechanism identified was NRAS amplification, which leads to sustained activation
of the MEK/ERK signaling pathway, bypassing the inhibition of EGFR by naquetinib [5]. This pathway

offers a potential therapeutic target.

Protocol: Evaluating Combination Therapy to Overcome
Resistance

e Objective: To test the efficacy of MEK inhibitors in combination with naquotinib against naquotinib-
resistant NSCLC cells [5].
¢ Methodology:
o Cell Viability Assay: Treat naquotinib-resistant cells (with NRAS amplification) and
osimertinib-resistant cells with:
= Naquotinib alone
Osimertinib alone
A MEK inhibitor (e.g., selumetinib, trametinib) alone
Combination of naquotinib + MEK inhibitor
Combination of osimertinib + MEK inhibitor
o Assay: Use a modified MTT assay after 96 hours of continuous drug exposure to measure
growth inhibition [5].
¢ Key Finding: The combination of naquotinib and a MEK inhibitor showed a highly beneficial effect
on resistant cells, while the combination of osimertinib and a MEK inhibitor had limited effects. This
suggests the combination could be a viable strategy to overcome specific resistance patterns [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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